molecular formula C9H9F4N B13275853 N-ethyl-4-fluoro-3-(trifluoromethyl)aniline

N-ethyl-4-fluoro-3-(trifluoromethyl)aniline

Cat. No.: B13275853
M. Wt: 207.17 g/mol
InChI Key: GWLZZHQKNWIIMB-UHFFFAOYSA-N
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Description

N-ethyl-4-fluoro-3-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines It features a trifluoromethyl group (-CF3) and a fluoro group (-F) attached to the benzene ring, along with an ethyl group (-C2H5) attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-fluoro-3-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by reduction and substitution reactions. For instance, starting with 4-fluoro-3-(trifluoromethyl)aniline, the ethyl group can be introduced via an alkylation reaction using ethyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures. The specific details of industrial methods are often proprietary, but they generally follow the principles of green chemistry to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-fluoro-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution can introduce halogens or nitro groups onto the benzene ring.

Mechanism of Action

The mechanism of action of N-ethyl-4-fluoro-3-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can improve their efficacy as drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-4-fluoro-3-(trifluoromethyl)aniline is unique due to the presence of both the fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

N-ethyl-4-fluoro-3-(trifluoromethyl)aniline

InChI

InChI=1S/C9H9F4N/c1-2-14-6-3-4-8(10)7(5-6)9(11,12)13/h3-5,14H,2H2,1H3

InChI Key

GWLZZHQKNWIIMB-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=C(C=C1)F)C(F)(F)F

Origin of Product

United States

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